molecular formula C15H14N2O2S B2389967 N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1798525-66-2

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2389967
CAS No.: 1798525-66-2
M. Wt: 286.35
InChI Key: LRTJYEKAIDWVLX-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines a furan ring, a benzo[d]thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the coupling of a furan derivative with a benzo[d]thiazole derivative. One common method involves the reaction of 1-(furan-3-yl)propan-2-amine with benzo[d]thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide
  • N-(1-(furan-3-yl)propan-2-yl)benzo[d]oxazole-2-carboxamide
  • N-(1-(furan-3-yl)propan-2-yl)benzo[d]imidazole-2-carboxamide

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the specific combination of the furan and benzo[d]thiazole rings, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(8-11-6-7-19-9-11)16-14(18)15-17-12-4-2-3-5-13(12)20-15/h2-7,9-10H,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTJYEKAIDWVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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